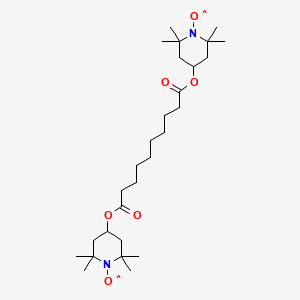

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate

Description

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS 2516-92-9) is a hindered amine light stabilizer (HALS) with the molecular formula C₂₈H₅₂N₂O₆ and an average mass of 512.732 g/mol . It is commercially known as Tinuvin 770 DF and functions as a radical scavenger in polymers, mitigating UV-induced degradation by neutralizing free radicals generated during photo-oxidation . Its structure comprises two tetramethylpiperidinyloxy (TEMPO) moieties linked via a sebacate ester backbone, enabling thermal stability and compatibility with polyolefins, polyurethanes, and medical plastics .

Properties

InChI |

InChI=1S/C28H50N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22H,9-20H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJWWMHPPKXKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062483 | |

| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-92-9 | |

| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 4,4'-[(1,10-dioxo-1,10-decanediyl)bis(oxy)]bis[2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-bis(2,2,6,6-tetramethyl-1-piperidinyloxy)-1,10-dioxodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Using Nitroxide Free Radicals and Compound Catalysts (Patent CN110903237A)

This method synthesizes bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, a closely related compound, using the following key steps:

- React nitrogen oxygen free radicals of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate with n-octane and hydrogen peroxide as oxidants.

- Use a compound catalyst mixture consisting of:

- Metal catalysts: cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate.

- Phase transfer catalysts: tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride.

- Auxiliary catalysts: glacial acetic acid and methanesulfonic acid.

- Conduct the reaction at 75-85 ℃ for 8 hours with dropwise addition of hydrogen peroxide.

- Post-reaction treatment includes decomposition of residual hydrogen peroxide using manganese dioxide, filtration to remove catalysts, neutral washing with water, and acetonitrile-water washing (45% acetonitrile: 55% water).

- Distill to remove excess n-octane, yielding a yellow transparent liquid product with approximately 85.2% yield.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting materials | Nitrogen oxygen free radicals of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate, n-octane, hydrogen peroxide (50%) |

| Catalyst composition | Cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, glacial acetic acid, methanesulfonic acid |

| Catalyst dosage | 2-5% of the weight of the nitrogen-oxygen free radical compound |

| Reaction temperature | 75-85 ℃ |

| Reaction time | 8 hours (after initial 3 hours at 75 ℃) |

| Post-treatment | Manganese dioxide for peroxide decomposition, filtration, washing, distillation |

| Yield | ~85.2% |

This method is noted for its relatively high yield and detailed catalyst system, although it involves multiple catalyst components and careful control of reaction conditions.

Esterification Using Polyalkylpiperidinol and Carboxylic Acid Derivatives (Patent JP2662245B2)

An earlier industrially relevant method involves:

- Reacting polyalkylpiperidinol (such as 2,2,6,6-tetramethyl-4-piperidinol) with reactive derivatives of carboxylic acids (e.g., acyl chlorides or esters) to form the sebacate ester.

- The reaction is typically carried out in aromatic hydrocarbon solvents with an alcoholysis catalyst.

- Catalysts used include alkali metals, their lower alkoxides, hydrides, or hydroxides.

- This method avoids the need for hydrochloric acid scavengers required when using acyl chlorides.

- Yields are relatively good compared to older methods but still limited by catalyst efficiency.

- The catalyst loading must be optimized to improve yield and reduce cost.

| Aspect | Description |

|---|---|

| Starting materials | Polyalkylpiperidinol, carboxylic acid esters or acyl chlorides |

| Solvent | Aromatic hydrocarbons |

| Catalyst | Alkali metals or their derivatives (alkoxides, hydrides, hydroxides) |

| Advantages | No need for acid scavengers, relatively good yield |

| Limitations | Catalyst activity low, large amounts needed, yield not fully satisfactory for industrial scale |

This method is recognized as a promising industrial approach but requires further catalyst development to enhance efficiency and yield.

Oxidation and Ester Exchange Route (Summary from Patent CN110903237A)

Another route involves:

- Oxidation of 2,2,6,6-tetramethylpiperidinol to its nitroxide free radical using hydrogen peroxide.

- Free radical reaction of this intermediate with n-octane in the presence of molybdenum trioxide catalyst and tert-butyl hydroperoxide.

- Ester exchange reaction of the resulting 1-octyloxy-2,2,6,6-tetramethylpiperidinol with dimethyl sebacate to produce the target sebacate ester.

This method is more complex, with multiple steps, and tends to have lower overall yield and higher industrial cost compared to the direct oxidation method with compound catalysts.

Comparative Analysis of Preparation Methods

| Method | Catalysts Used | Reaction Type | Yield (%) | Industrial Viability | Notes |

|---|---|---|---|---|---|

| Compound catalyst oxidation (CN110903237A) | Cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, phase transfer catalysts, acids | Oxidation with H2O2 and esterification | ~85.2 | High, but complex catalyst system | Requires careful catalyst mixture and post-treatment |

| Esterification with acid derivatives (JP2662245B2) | Alkali metals, alkoxides, hydrides, hydroxides | Alcoholysis esterification | ~50-70 (improved) | Moderate, catalyst activity limits yield | Industrially promising but catalyst efficiency needs improvement |

| Multi-step oxidation and ester exchange (CN110903237A) | Molybdenum trioxide, tert-butyl hydroperoxide | Oxidation and ester exchange | Lower | Less favorable due to complexity and cost | Multiple steps reduce overall yield and increase cost |

Research Findings and Notes

- The use of a compound catalyst mixture combining metal catalysts, phase transfer catalysts, and auxiliary acids significantly improves the yield and reaction efficiency in the oxidation-based preparation method.

- Reaction temperature control (75-85 ℃) and slow addition of hydrogen peroxide are critical for optimal conversion and minimizing by-products.

- Post-reaction treatment to decompose residual oxidants and thorough washing steps are essential to obtain a pure product.

- Earlier methods relying on acyl chlorides suffer from low yield and require acid scavengers, making them less suitable for industrial scale.

- The alcoholysis catalyst-based esterification method offers a balance between yield and industrial feasibility but requires further catalyst development to reduce catalyst loading and improve yield.

- Multi-step methods involving free radical intermediates and ester exchange reactions tend to have lower overall yields and higher costs, limiting their practical application.

Chemical Reactions Analysis

1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Stabilization

One of the primary applications of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is as a light and heat stabilizer in polymers. Its ability to scavenge free radicals allows it to protect polymers from degradation caused by UV radiation and thermal exposure.

Case Studies:

- Polyethylene and Polypropylene : Research has demonstrated that incorporating UV-10 into polyethylene and polypropylene matrices significantly enhances their resistance to UV-induced degradation. This results in improved longevity and performance of products made from these polymers .

- Coatings and Paints : In coatings, UV-10 acts as an effective stabilizer that prolongs the life of paints exposed to sunlight. Its incorporation into formulations has been shown to reduce chalking and discoloration over time .

Photoprotection

This compound serves as a photostabilizer for various materials. Its ability to absorb UV light protects sensitive substrates from photodegradation.

Applications:

- Textiles : The addition of UV-10 to textile fibers provides enhanced protection against fading and deterioration due to sunlight exposure. This is particularly beneficial for outdoor fabrics used in furniture and awnings .

- Plastics : In plastic applications, UV-10 helps maintain the aesthetic and mechanical properties of products such as garden furniture and automotive components by preventing color loss and brittleness .

Antioxidant Properties

The compound exhibits significant antioxidant capabilities, making it valuable in food packaging and other applications where oxidation can lead to spoilage.

Research Findings:

- Food Packaging : Studies indicate that incorporating UV-10 in food packaging materials can extend shelf life by reducing oxidative reactions that lead to spoilage . This application is crucial for maintaining food quality during storage and transportation.

- Cosmetics : In the cosmetic industry, UV-10 is utilized for its antioxidant properties in formulations aimed at protecting skin from oxidative stress caused by environmental factors .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Stabilization | Polyethylene, Polypropylene | Enhanced resistance to UV degradation |

| Photoprotection | Textiles, Plastics | Maintains color and mechanical properties |

| Antioxidant Properties | Food Packaging, Cosmetics | Extends shelf life; protects skin from damage |

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) involves the formation of nitroxide radicals, which can react with free radicals generated by UV light exposure . These nitroxide radicals stabilize the material by neutralizing the free radicals, thereby preventing degradation. The molecular targets include the free radicals formed during the photodegradation process, and the pathways involved are primarily related to radical scavenging and stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hindered Amine Light Stabilizers (HALS)

Tinuvin PA 123 (Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate)

- Structure : Differs by the substitution of 1-octyloxy groups instead of hydroxyl/oxyl groups.

- Properties: Enhanced hydrophobicity due to longer alkoxy chains, improving compatibility with non-polar polymers like polyethylene .

- Applications : Superior in coatings and automotive plastics where moisture resistance is critical .

HS-112 (Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate)

- Synthesis : Produced via a two-step oxidation and alkylation process using molybdenum trioxide and octane, yielding >90% efficiency .

- Performance : Offers faster radical quenching kinetics compared to the parent compound but requires higher loadings in polypropylene .

| Compound | Substituent | Molecular Weight | Key Application | Thermal Stability (°C) |

|---|---|---|---|---|

| Tinuvin 770 DF (Target) | Oxyl (NO•) | 512.73 | Medical plastics, PP | 250–300 |

| Tinuvin PA 123 | Octyloxy | 769.07 | Automotive coatings | 200–250 |

| HS-112 | Octyloxy | 769.07 | Industrial polyolefins | 220–270 |

Nitroxyl Radicals and TEMPO Derivatives

4-Hydroxy-TEMPO (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)

4-Acryloxy-TEMPO

- Application : Used as a methyl-radical scavenger in crosslinkable ethylene polymers. Exhibits covalent bonding with polymer chains, enhancing durability compared to sebacate esters .

Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl) sebacate

Antimicrobial Derivatives

Cl-BTMP (Bis(N-chloro-2,2,6,6-tetramethyl-4-piperidinyl) sebacate)

- Structure : Chlorinated derivative of the target compound.

- Performance : Provides broad-spectrum antibacterial activity with >99% efficiency against E. coli and S. aureus. However, environmental concerns arise due to halogen release .

Quaternary Ammonium Compounds (QACs)

Polymer Stabilization

- Tinuvin 770 DF: Inhibits thermal oxidation of polypropylene by converting peroxyl radicals to stable nitroxides. However, it catalytically oxidizes phenolic antioxidants to quinones, necessitating careful formulation .

- Comparison with Di-tert-butyl Nitroxyl : The latter shows faster radical quenching but poor solubility in polyolefins, limiting industrial use .

Medical Plastics

- Receptor Inhibition : Tinuvin 770 DF causes use-dependent inhibition of nicotinic acetylcholine receptors (nAChRs) with recovery times of 1–4 hours for neuronal subtypes, posing risks in drug delivery systems. Muscle-type receptors recover within 5 minutes , highlighting subunit-specific interactions .

- Alternative: Non-leaching HALS like Tinuvin 5151 (hybrid UV absorber/HALS) are preferred for implantable devices .

Advanced Materials

- Photoresists : Tinuvin 770 DF (as BTPOS) acts as a radical quencher in 3D laser writing, enabling sub-100 nm resolution. Outperforms traditional inhibitors like 2-methyl-2-nitrosopropane in edge sharpness .

Biological Activity

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS 2516-92-9), commonly referred to as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a synthetic compound known for its applications as a hindered amine light stabilizer (HALS). This compound is primarily utilized in various polymers and materials to enhance their resistance to photodegradation. Its biological activity has garnered interest due to its potential implications in environmental safety and human health.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 510.7 g/mol. The compound features two piperidine rings that contribute to its stability and functionality as a light stabilizer.

| Property | Value |

|---|---|

| Molecular Formula | C28H50N2O6 |

| Molecular Weight | 510.7 g/mol |

| Appearance | White to yellow powder |

| Purity | >98% |

| Solubility | <6 ppm in water at 20 °C |

Metabolism and Toxicology

Research indicates that this compound undergoes metabolic degradation primarily through ester hydrolysis. This process yields 2,2,6,6-tetramethylpiperidin-4-ol (HTMP) and decanedioic acid as significant metabolites .

Toxicological Studies:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) for oral exposure in rats was found to be approximately 3700 mg/kg body weight .

- Repeated Dose Toxicity : A 90-day study revealed that high doses led to reduced body weight in both male and female rats. The lowest observed adverse effect level (LOAEL) was determined at 29 mg/kg body weight/day based on decreased body weight gain in females .

- Genotoxicity : The compound has been tested for mutagenicity and was found to be non-genotoxic in vitro .

Environmental Impact

As a HALS, this compound plays a crucial role in preventing the degradation of materials exposed to UV light. Its ability to stabilize polymers reduces the release of potentially harmful degradation products into the environment.

Case Study 1: Efficacy as a Light Stabilizer

A study evaluated the performance of this compound in polyethylene films exposed to UV light. The results demonstrated significant improvements in color retention and mechanical properties compared to untreated films over extended exposure periods .

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment conducted by the OECD highlighted the low acute toxicity of this compound when ingested or dermally applied. The study emphasized the importance of monitoring exposure levels in occupational settings where this compound is utilized .

Q & A

Basic: What are the optimal synthetic routes for Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via ester exchange reactions between dimethyl sebacate and hydroxyl-substituted piperidinyl derivatives (e.g., 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl). Key parameters include:

- Catalyst selection : Acid or base catalysts (e.g., sodium methoxide) improve reaction efficiency.

- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side reactions.

- Solvent system : Use aprotic solvents like toluene or xylene to avoid hydrolysis .

Yield optimization requires monitoring by HPLC (as described in ’s buffer system: sodium acetate/sodium 1-octanesulfonate, pH 4.6, methanol-buffer mobile phase) to track intermediate formation .

Advanced: How can computational chemistry be applied to model the radical scavenging mechanism of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can map the reaction pathways of the nitroxyl radical moiety. Key steps include:

- Transition state analysis : Identify energy barriers for hydrogen abstraction by free radicals.

- Spin density distribution : Predict active sites using molecular orbital theory.

- Reaction dynamics : Simulate solvent effects (e.g., polarity) on radical stabilization .

Software tools like Gaussian or ORCA integrate these methods, enabling virtual screening of substituent effects (e.g., methyl vs. octyloxy groups in derivatives) .

Basic: What spectroscopic techniques are most effective for characterizing its structure and stability?

Methodological Answer:

- EPR Spectroscopy : Quantifies the nitroxyl radical concentration and monitors degradation under UV exposure.

- FTIR : Identifies ester carbonyl (C=O) stretching (~1740 cm⁻¹) and piperidinyl C-N vibrations (~1250 cm⁻¹).

- NMR (¹H/¹³C) : Resolves methyl group multiplicity (e.g., 2,2,6,6-tetramethyl signals at δ 1.0–1.3 ppm) and sebacate chain conformation .

For stability studies, combine accelerated aging tests (e.g., 70°C/75% RH) with HPLC-MS to detect hydrolysis byproducts .

Advanced: How can researchers resolve discrepancies in reported photostability data across studies?

Methodological Answer:

Contradictions often arise from:

- Derivative variability : Substituents (e.g., octyloxy vs. hydroxypiperidinyl) alter UV absorption profiles. Compare CAS-specific data (e.g., 2516-92-9 vs. 41556-26-7) .

- Experimental design : Standardize light sources (e.g., QUV accelerated weathering) and polymer matrices (e.g., polyethylene vs. polypropylene).

- Data normalization : Express photostability as radical retention (%) via EPR, correcting for baseline matrix effects .

Basic: What are the best practices for assessing its thermal stability in polymer matrices?

Methodological Answer:

- TGA-DSC : Measure decomposition onset temperatures (typically >250°C) and enthalpy changes.

- Oven aging : Incubate polymer blends at 150°C for 500–1000 hours, followed by GPC to monitor molecular weight loss.

- Control experiments : Compare with unstabilized polymers to isolate the compound’s antioxidative contribution .

Advanced: How do substituents on the piperidinyl moiety influence efficacy, and how can this be systematically evaluated?

Methodological Answer:

- Structure-activity relationships (SAR) : Synthesize derivatives (e.g., 1,2,2,6,6-pentamethyl vs. 2,2,6,6-tetramethyl) and test radical scavenging efficiency via DPPH/ABTS assays.

- Molecular docking : Model interactions with polymer chains or reactive oxygen species (ROS).

- High-throughput screening : Use robotic platforms to vary substituents (e.g., alkyl, aryl) and quantify photostability in combinatorial libraries .

Basic: What analytical methods validate the compound’s purity in industrial-grade samples?

Methodological Answer:

- HPLC-UV/ELSD : Employ C18 columns with methanol-water gradients (e.g., 70:30 to 95:5) to separate sebacate esters from unreacted precursors.

- Elemental analysis : Verify nitrogen content (~5.46% for C₂₈H₅₂N₂O₆) to confirm stoichiometry .

- Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: How can researchers design experiments to probe synergistic effects with other stabilizers?

Methodological Answer:

- Factorial design : Vary ratios of Bis(2,2,6,6-tetramethyl...) with Hindered Amine Light Stabilizers (HALS) or UV absorbers.

- Accelerated weathering : Expose blends to xenon-arc UV and measure carbonyl index via FTIR.

- Statistical modeling : Use ANOVA to identify synergistic/additive interactions, optimizing formulations for specific polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.